molecular formula C11H9BrClN3 B6645801 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine

3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine

Cat. No. B6645801
M. Wt: 298.56 g/mol
InChI Key: ZKNDLLJMYXMBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It has become increasingly popular in scientific research due to its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is not fully understood. However, studies have shown that it can interact with specific receptors or enzymes in the body, leading to various biological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the development of cancer and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine are diverse and complex. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to affect various physiological processes such as cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is its potent biological activity, making it a valuable tool in scientific research. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research and development of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine. One potential direction is the identification of new targets for the compound, which could lead to the development of new drugs. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of the compound.
Conclusion
In conclusion, 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a promising compound that has potential applications in various fields of scientific research. Its potent biological activity and diverse effects make it a valuable tool for the development of new drugs and the study of physiological processes. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves the reaction of 2-amino-5-bromo-3-chloropyridine with pyridin-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under specific conditions and requires careful monitoring to ensure the desired product is obtained in high yield and purity.

Scientific Research Applications

3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine has been extensively studied for its potential applications in scientific research. It has been used in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been found to possess potent biological activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3/c12-10-5-8(13)6-15-11(10)16-7-9-3-1-2-4-14-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNDLLJMYXMBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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